3-Amino-3-deoxy-D-glucose vs. 6-Amino-6-deoxy-D-glucose and Deoxystreptamine: Differential Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis
In a direct comparative study of the three constituent monosaccharides of kanamycin, only 3-amino-3-deoxy-D-glucose demonstrated inhibition of bacterial cell wall peptidoglycan synthesis. At 100 µg/mL, 3-amino-3-deoxy-D-glucose significantly inhibited growth of Staphylococcus aureus FDA 209P and reduced incorporation of DL-[¹⁴C]alanine into the acid-insoluble macromolecular fraction of growing cells in the presence of chloramphenicol (100 µg/mL). Under identical conditions, the comparator compounds 6-amino-6-deoxy-D-glucose and deoxystreptamine showed no detectable inhibition of cell wall peptidoglycan synthesis [1].
| Evidence Dimension | Inhibition of bacterial cell wall peptidoglycan synthesis |
|---|---|
| Target Compound Data | Significant inhibition of S. aureus FDA 209P growth and reduced DL-[¹⁴C]alanine incorporation |
| Comparator Or Baseline | 6-Amino-6-deoxy-D-glucose (no inhibition); Deoxystreptamine (no inhibition) |
| Quantified Difference | Qualitative presence of activity vs. complete absence of activity in comparators |
| Conditions | 100 µg/mL concentration; S. aureus FDA 209P; chloramphenicol (100 µg/mL) present; measured via radiolabeled precursor incorporation |
Why This Matters
This demonstrates that the C-3 amino substitution pattern is essential and non-interchangeable with C-6 amino or aminocyclitol moieties for cell wall synthesis inhibition—procurement of the correct positional isomer is required for this mechanism.
- [1] Iwai Y, Tanaka H, Oiwa R, Shimizu S, Omura S. Studies on bacterial cell wall inhibitors. III. 3-amino-3-deoxy-D-glucose, an inhibitor of bacterial cell wall synthesis. Biochim Biophys Acta. 1977;498(1):223-228. doi:10.1016/0304-4165(77)90102-7 View Source
